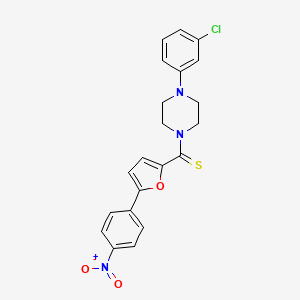
(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a piperazine ring, a furan ring, a thione group, and nitro and chloro substituents. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug . The presence of a nitro group could suggest potential for biological activity, as nitro groups are often found in compounds with antimicrobial properties .
Molecular Structure Analysis
The compound’s structure would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Piperazine derivatives have been investigated for their antimicrobial effects . Further studies could explore its efficacy against specific bacterial strains.
Antifungal Potential
Given the presence of a furan ring, this compound might exhibit antifungal activity. However, experimental validation is necessary. Previous research has highlighted piperazine-based derivatives with fungicidal properties .
Anticancer Applications
The combination of piperazine and furan moieties could contribute to anticancer effects. Researchers have explored similar structures for their potential as antitumor agents . Investigating its impact on cancer cell lines would be valuable.
Neurological Disorders
Piperazine derivatives have shown promise in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s . This compound’s unique structure warrants investigation for neuroprotective effects.
Anti-Inflammatory Properties
Considering the diverse pharmacological activities of piperazine-containing compounds, exploring anti-inflammatory effects could be worthwhile. Inflammation plays a crucial role in various diseases, and novel agents are continually sought .
Antidiabetic Potential
Piperazine derivatives have been studied for their antidiabetic properties . Investigating whether this compound affects glucose metabolism or insulin sensitivity could provide valuable insights.
Psychoactive Effects
Although not a therapeutic application, compounds with piperazine rings have been used illicitly for recreational purposes . Understanding its psychoactive potential is relevant.
Cardiovascular Applications
Given the compound’s heterocyclic structure, it might influence cardiovascular health. Piperazine derivatives have been explored as anticoagulants . Investigating its effects on platelet aggregation and clotting pathways could be informative.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-nitrophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c22-16-2-1-3-18(14-16)23-10-12-24(13-11-23)21(29)20-9-8-19(28-20)15-4-6-17(7-5-15)25(26)27/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMUBRBHGWRZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

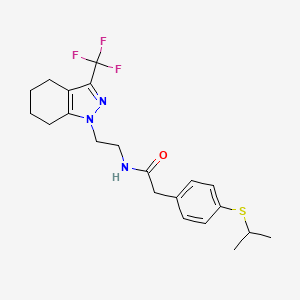
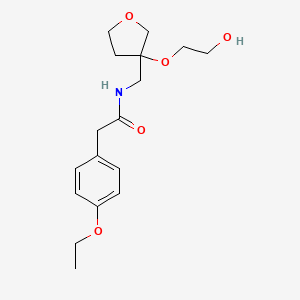
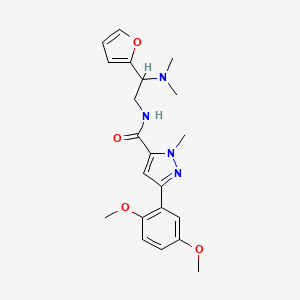



![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2657520.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2657525.png)
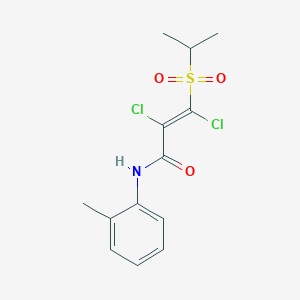

![3-[2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]propanoic acid](/img/structure/B2657529.png)
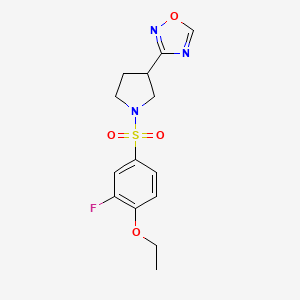
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide](/img/structure/B2657533.png)